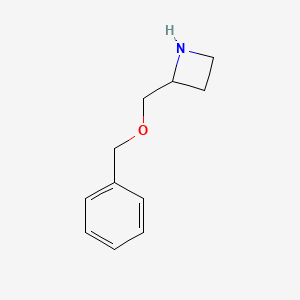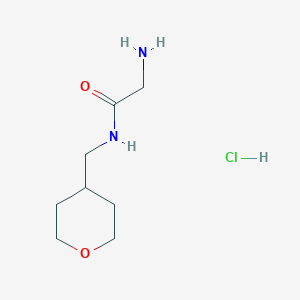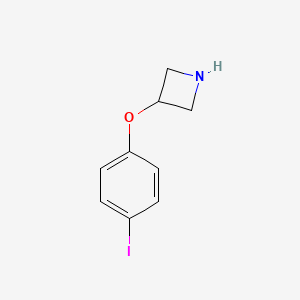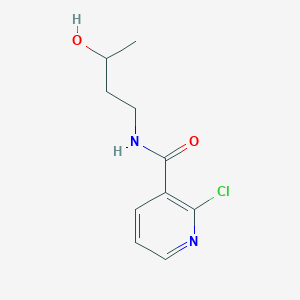
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C9H9BrF3NO2S and a molecular weight of 332.1 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with N,N-dimethylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride+N,N-dimethylamine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Biology: The compound can be used to study the effects of trifluoromethyl and sulfonamide groups on biological systems.
Medicine: While not used therapeutically, it can serve as a reference compound in drug development and pharmacological studies.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is not well-documented, as it is primarily used in research settings. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the bromine, trifluoromethyl, and sulfonamide groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Similar structure but lacks the N,N-dimethyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the sulfonamide group.
3-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups. This unique structure imparts specific chemical properties, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPKKHFQCUHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674497 | |
| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939989-87-4 | |
| Record name | Benzenesulfonamide, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939989-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)

![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)

![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)


